molecular formula C13H16ClN3O2 B2366794 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034321-65-6

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone

Cat. No. B2366794
CAS RN: 2034321-65-6
M. Wt: 281.74
InChI Key: ZHBSGWILCDIAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone, also known as CPY-107, is a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and are overexpressed in cancer cells. Therefore, PARP inhibitors have emerged as a promising class of anticancer drugs. CPY-107 has shown significant potential as a PARP inhibitor, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone and its derivatives have been explored in various chemical syntheses. For instance, the synthesis of new derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring along with the pyrimidine fragment has been demonstrated, revealing significant plant growth stimulating effects (Pivazyan et al., 2019). Similarly, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized, showing potent antioxidant activities (Tumosienė et al., 2019).

Biological Applications

The compound and its derivatives have shown potential in various biological applications. For example, the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine, an important intermediate in the synthesis of pyrimidines, has wide applications in the pharmaceutical and chemical fields (Hou et al., 2016). Additionally, pyrimidine derivatives, including those with the chloropyrimidinyl moiety, have exhibited a range of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties (Rani et al., 2012).

Pharmacological Relevance

The structural modification of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone and related compounds has led to the discovery of new molecules with significant pharmacological potential. For instance, a novel series of apoptosis inducers and potential anticancer agents based on the oxadiazole structure, which may include pyrimidinyl moieties, have been identified (Zhang et al., 2005).

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-10-6-15-13(16-7-10)19-11-3-4-17(8-11)12(18)5-9-1-2-9/h6-7,9,11H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBSGWILCDIAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.